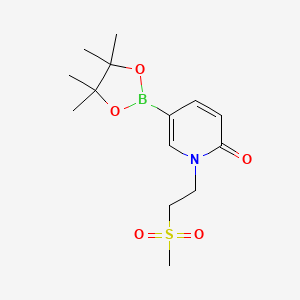

1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

CAS No.: 1083168-89-1

Cat. No.: VC7832780

Molecular Formula: C14H22BNO5S

Molecular Weight: 327.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1083168-89-1 |

|---|---|

| Molecular Formula | C14H22BNO5S |

| Molecular Weight | 327.2 |

| IUPAC Name | 1-(2-methylsulfonylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |

| Standard InChI | InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)11-6-7-12(17)16(10-11)8-9-22(5,18)19/h6-7,10H,8-9H2,1-5H3 |

| Standard InChI Key | IZPSNMTYOLTMTO-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CCS(=O)(=O)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CCS(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₄H₂₂BNO₅S, with a molecular weight of 327.2 g/mol . Its structure integrates three critical functional groups:

-

A pyridin-2(1H)-one ring, which provides a polar, hydrogen-bonding-capable scaffold.

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boronic ester known for its stability and utility in Suzuki-Miyaura cross-coupling reactions.

-

A 2-(methylsulfonyl)ethyl substituent, introducing sulfone functionality that enhances solubility and modulates electronic properties .

The spatial arrangement of these groups is critical for the compound’s reactivity. The boronic ester at position 5 of the pyridinone ring facilitates conjugation with aryl halides, while the methylsulfonylethyl group at position 1 influences steric and electronic interactions .

Physicochemical Properties

Key physical properties derived from experimental and predicted data include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 460.1 ± 55.0 °C (Predicted) | |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | |

| pKa | -0.46 ± 0.70 (Predicted) |

The low predicted pKa suggests moderate acidity, likely attributable to the pyridinone ring’s enolizable proton . The boronic ester’s hydrolytic stability under physiological conditions remains to be fully characterized but is expected to align with similar pinacol boronate derivatives .

Synthesis and Manufacturing

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures

Recommended safety protocols include:

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .

-

Exposure Control: Use in a fume hood to avoid inhalation of dust or vapors .

-

First Aid: Immediate rinsing with water for eye contact and medical consultation for ingestion .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables this compound to act as a nucleophilic partner in palladium-catalyzed couplings with aryl halides. For example, reaction with 2-bromopyridine could yield biaryl structures prevalent in kinase inhibitors .

Functional Group Transformations

-

Boronic Acid Liberation: Acidic hydrolysis of the pinacol ester generates the free boronic acid, useful in protodeboronation studies or further conjugation .

-

Sulfone Modifications: The methylsulfonyl group can participate in nucleophilic substitutions or serve as a directing group in metalation reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume